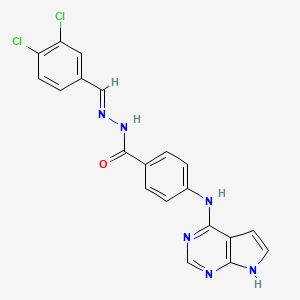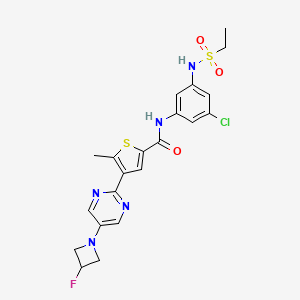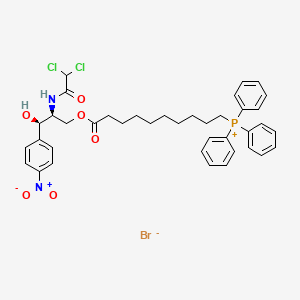
Mussaenosidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mussaenosidic acid involves several steps, including the dehydration of precursor compounds and subsequent hydrolysis and decarboxylation reactions . The specific synthetic routes and reaction conditions are often tailored to achieve high yields and purity of the compound. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form . Optimization of extraction conditions is crucial to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Mussaenosidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include deoxygeniposidic acid, geniposidic acid, bartsioside, aucubin, and catalpol .
科学研究应用
Mussaenosidic acid has a wide range of applications in scientific research, including:
Chemistry: Used in compound screening libraries and metabolomics studies.
Biology: Studied for its bioactive properties and potential therapeutic effects.
Medicine: Investigated for its weak antiglycation activity and potential use in treating metabolic diseases.
Industry: Utilized in the development of natural products and nutraceuticals.
作用机制
The mechanism of action of mussaenosidic acid involves its interaction with various molecular targets and pathways. It is known to undergo dehydration to form deoxygeniposidic acid, which is then hydrolyzed to yield geniposidic acid. Further decarboxylation and hydroxylation reactions produce other bioactive compounds such as bartsioside, aucubin, and catalpol . These reactions highlight the compound’s role in various biochemical pathways and its potential therapeutic effects.
相似化合物的比较
Mussaenosidic acid is compared with other similar iridoid glycosides such as:
Geniposidic acid: Known for its hepatoprotective properties.
Catalpol: Studied for its neuroprotective effects.
Aucubin: Investigated for its anti-inflammatory and antioxidant properties.
属性
CAS 编号 |
82451-22-7 |
|---|---|
分子式 |
C16H24O10 |
分子量 |
376.36 g/mol |
IUPAC 名称 |
(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-16(23)3-2-6-7(13(21)22)5-24-14(9(6)16)26-15-12(20)11(19)10(18)8(4-17)25-15/h5-6,8-12,14-15,17-20,23H,2-4H2,1H3,(H,21,22)/t6-,8-,9-,10-,11+,12-,14+,15+,16+/m1/s1 |
InChI 键 |
VLCHQFXSBHIBRV-NJPMDSMTSA-N |
手性 SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
规范 SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


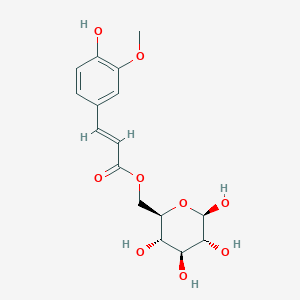
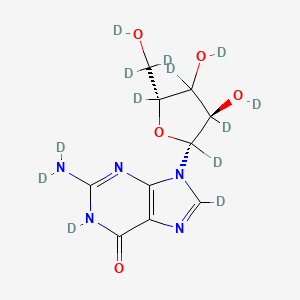
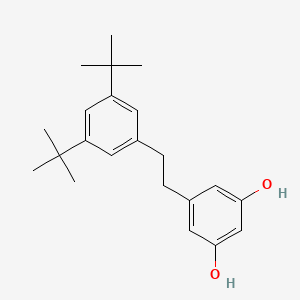

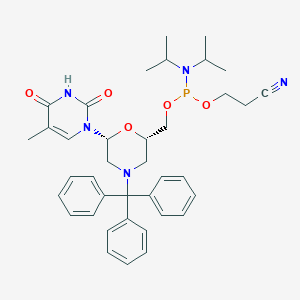

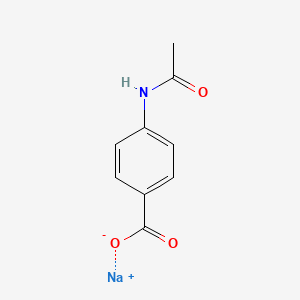
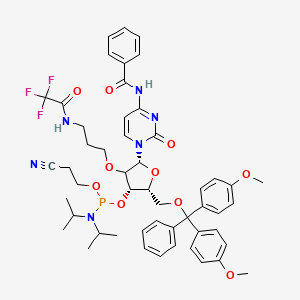
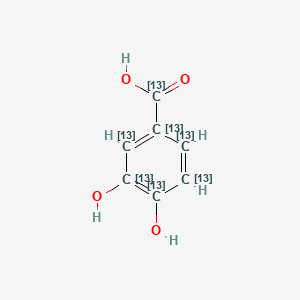
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
